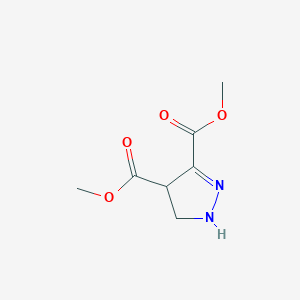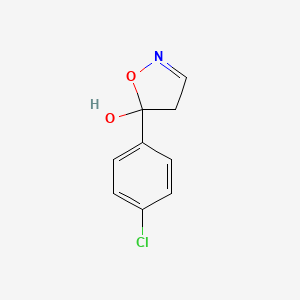![molecular formula C8H18N2OS B15211333 Carbamothioic acid, methyl-, S-[2-(butylamino)ethyl] ester CAS No. 652154-36-4](/img/structure/B15211333.png)
Carbamothioic acid, methyl-, S-[2-(butylamino)ethyl] ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-(2-(Butylamino)ethyl) methylcarbamothioate is an organic compound with the molecular formula C8H18N2OS It is a carbamothioate ester, which means it contains a carbamothioate group (a sulfur-containing analog of a carbamate) attached to a butylaminoethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of S-(2-(Butylamino)ethyl) methylcarbamothioate typically involves the reaction of butylamine with 2-chloroethyl methylcarbamothioate. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions usually include a solvent like ethanol or methanol and a temperature range of 50-70°C.
Industrial Production Methods
On an industrial scale, the production of S-(2-(Butylamino)ethyl) methylcarbamothioate may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
S-(2-(Butylamino)ethyl) methylcarbamothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carbamothioate group to a thiol group using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the butylaminoethyl group, where nucleophiles like halides or alkoxides replace the amino group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran at low temperatures.
Substitution: Sodium hydroxide or potassium carbonate; reactions are often conducted in polar solvents like ethanol or methanol at elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted carbamothioates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
S-(2-(Butylamino)ethyl) methylcarbamothioate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of other sulfur-containing compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities involving sulfur-containing substrates.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of S-(2-(Butylamino)ethyl) methylcarbamothioate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamothioate group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition or modulation of enzyme activity. The butylaminoethyl group may enhance the compound’s binding affinity and specificity for its targets.
Comparación Con Compuestos Similares
Similar Compounds
- S-(2-(Ethylamino)ethyl) methylcarbamothioate
- S-(2-(Propylamino)ethyl) methylcarbamothioate
- S-(2-(Isobutylamino)ethyl) methylcarbamothioate
Uniqueness
S-(2-(Butylamino)ethyl) methylcarbamothioate is unique due to its specific butylaminoethyl group, which imparts distinct chemical and biological properties compared to its analogs. The length and branching of the butyl group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications.
Propiedades
Número CAS |
652154-36-4 |
|---|---|
Fórmula molecular |
C8H18N2OS |
Peso molecular |
190.31 g/mol |
Nombre IUPAC |
S-[2-(butylamino)ethyl] N-methylcarbamothioate |
InChI |
InChI=1S/C8H18N2OS/c1-3-4-5-10-6-7-12-8(11)9-2/h10H,3-7H2,1-2H3,(H,9,11) |
Clave InChI |
ZUGMIKAFVLTDOS-UHFFFAOYSA-N |
SMILES canónico |
CCCCNCCSC(=O)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


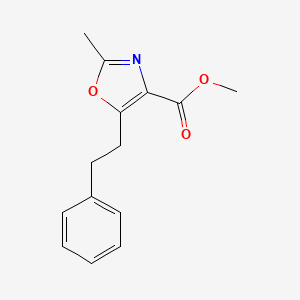

![[4-[4-[[(4S)-5-oxo-1,3-oxazolidin-4-yl]methyl]phenoxy]phenyl] acetate](/img/structure/B15211257.png)
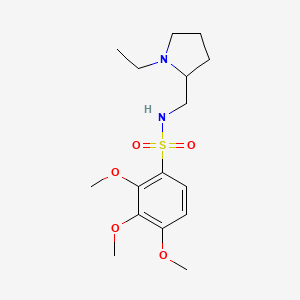
![3-Benzyl-1-[(furan-2-yl)methyl]quinazoline-2,4(1H,3H)-dione](/img/structure/B15211259.png)
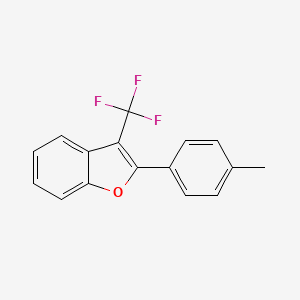
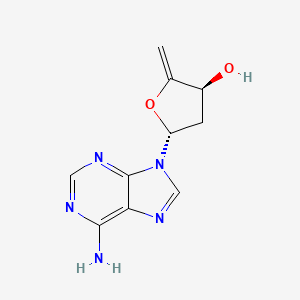

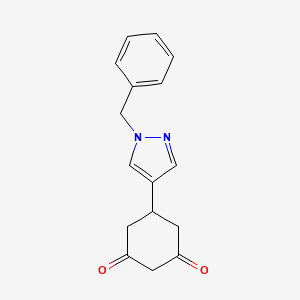
![[3,3'-Bipyrrolidine]-5,5'-dione](/img/structure/B15211310.png)
![2,6-Dimethoxy-N-[3-(2-phenylpropan-2-yl)-1,2-oxazol-5-yl]benzamide](/img/structure/B15211313.png)

